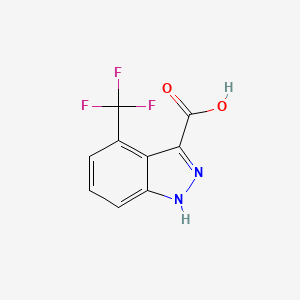

4-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Description

4-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the indazole core and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and binding affinity in drug candidates . Indazole derivatives are widely explored for their pharmacological properties, including antitumor, anti-inflammatory, and kinase inhibitory activities . The carboxylic acid moiety allows for further functionalization, such as esterification or amidation, to optimize pharmacokinetic profiles .

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(8(15)16)14-13-5/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHPFCDIVYERDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1H-indazole-3-carboxylic acid typically involves the introduction of a trifluoromethyl group into an indazole precursor. One common method includes the reaction of 4-chloro-1H-indazole-3-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

4-(Trifluoromethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Solubility: Derivatives with -CF₃ groups often exhibit lower aqueous solubility compared to non-fluorinated analogs, necessitating formulation adjustments .

- Acidity: The -CF₃ group increases the acidity of the carboxylic acid (pKa ~9.69 for fluorinated indazoles vs. ~10–12 for non-fluorinated analogs) .

Biological Activity

4-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to an indazole ring, which enhances its lipophilicity and biological activity. The presence of the carboxylic acid moiety allows for further chemical modifications, making it a versatile building block in drug design.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, particularly in colon cancer models. For instance, derivatives of indazole have demonstrated significant activity against HCT116 colon cancer cells with IC50 values in the low nanomolar range .

3. Mechanisms of Action

The mechanism of action is thought to involve the interaction with specific molecular targets, potentially including enzymes involved in cell cycle regulation and apoptosis pathways. The trifluoromethyl group may enhance binding affinity to these targets, increasing the efficacy of the compound.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth of colon cancer cells (HCT116) | |

| Mechanism | Interaction with cell cycle regulators |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Cancer Research : In a preclinical model using HCT116 colon cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 50 nM. This positions it as a candidate for further development in cancer therapies targeting specific pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.